Cyclorasin 9A5
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Overview
Description
Cyclorasin 9A5 is a cell-permeable 11-mer cyclic peptide known for its high affinity towards Ras-GTP. It is primarily used as a Ras signaling inhibitor, displaying significant potential in cancer research due to its ability to induce apoptosis in lung cancer cells .
Preparation Methods
Cyclorasin 9A5 is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic peptide structure, which is achieved by linking the amino acid residues in a specific sequence: cyclo (-Trp-Thr-D-Alanine-Arg-Arg-Arg-D-2-naphthylalanine-Arg-L-4-Fluorophenylalanine-D-norleucine-Gln) . The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% . Industrial production methods typically involve large-scale peptide synthesis techniques, ensuring the compound’s stability and activity.
Chemical Reactions Analysis
Cyclorasin 9A5 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can undergo substitution reactions, where specific amino acid residues are replaced with others to modify its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclorasin 9A5 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein-protein interactions, particularly those involving Ras-GTP.
Biology: The peptide is employed in cellular studies to investigate the role of Ras signaling in various biological processes.
Medicine: this compound shows promise in cancer research, particularly in targeting Ras-driven cancers.
Industry: The compound is used in the development of new therapeutic agents targeting Ras signaling pathways.
Mechanism of Action
Cyclorasin 9A5 exerts its effects by binding to Ras-GTP near the effector-binding site in a reversible manner. This binding impairs the interaction between Ras and its downstream effectors, such as B-Raf, thereby inhibiting the activation of signaling pathways like Akt, MEK, and ERK . The inhibition of these pathways leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cyclorasin 9A5 is unique due to its high affinity for Ras-GTP and its ability to inhibit Ras signaling effectively. Similar compounds include:
Cyclorasin 9A4: Another cyclic peptide with similar Ras-binding properties but with different amino acid residues.
Cyclorasin 9A6: A variant with modifications to enhance cell permeability and stability.
This compound stands out due to its specific sequence and high efficacy in inhibiting Ras signaling, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C75H108FN25O13 |
---|---|
Molecular Weight |
1586.8 g/mol |
IUPAC Name |
3-[(2S,5S,8S,11R,14S,17S,20S,23R,26S,29S,32R)-32-butyl-14,17,20,26-tetrakis(3-carbamimidamidopropyl)-29-[(4-fluorophenyl)methyl]-8-[(1R)-1-hydroxyethyl]-5-(1H-indol-3-ylmethyl)-11-methyl-23-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]propanamide |
InChI |
InChI=1S/C75H108FN25O13/c1-4-5-17-50-62(105)97-55(29-30-59(77)103)67(110)100-58(38-46-39-90-49-18-9-8-16-48(46)49)70(113)101-60(41(3)102)71(114)91-40(2)61(104)92-51(19-10-31-86-72(78)79)63(106)93-52(20-11-32-87-73(80)81)64(107)94-53(21-12-33-88-74(82)83)65(108)99-57(37-43-23-26-44-14-6-7-15-45(44)35-43)69(112)96-54(22-13-34-89-75(84)85)66(109)98-56(68(111)95-50)36-42-24-27-47(76)28-25-42/h6-9,14-16,18,23-28,35,39-41,50-58,60,90,102H,4-5,10-13,17,19-22,29-34,36-38H2,1-3H3,(H2,77,103)(H,91,114)(H,92,104)(H,93,106)(H,94,107)(H,95,111)(H,96,112)(H,97,105)(H,98,109)(H,99,108)(H,100,110)(H,101,113)(H4,78,79,86)(H4,80,81,87)(H4,82,83,88)(H4,84,85,89)/t40-,41-,50-,51+,52+,53+,54+,55+,56+,57-,58+,60+/m1/s1 |
InChI Key |
STTDVDZQIPNJOX-QOGSZLFSSA-N |
Isomeric SMILES |
CCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)[C@@H](C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)C(C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N |
Origin of Product |
United States |
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